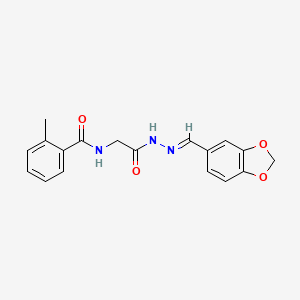

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Description

The compound N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide features a benzodioxole moiety linked via a hydrazinylidene group to a methylbenzamide scaffold. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological and chemical applications. Key functional groups include:

- 1,3-Benzodioxole: A fused aromatic ring system known for metabolic stability and electron-rich properties.

- Hydrazinylidene (-NH-N=CH-): A pH-sensitive linkage that can form coordination complexes or undergo hydrolysis.

Propriétés

Numéro CAS |

444656-53-5 |

|---|---|

Formule moléculaire |

C18H17N3O4 |

Poids moléculaire |

339.3 g/mol |

Nom IUPAC |

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-methylbenzamide |

InChI |

InChI=1S/C18H17N3O4/c1-12-4-2-3-5-14(12)18(23)19-10-17(22)21-20-9-13-6-7-15-16(8-13)25-11-24-15/h2-9H,10-11H2,1H3,(H,19,23)(H,21,22)/b20-9+ |

Clé InChI |

AIMWBVPIUNVPPX-AWQFTUOYSA-N |

SMILES isomérique |

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |

SMILES canonique |

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzodioxole derivatives.

Applications De Recherche Scientifique

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparaison Avec Des Composés Similaires

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()

- Structural Similarities : Contains the benzodioxole and hydrazinecarboxamide groups.

- Key Differences : Incorporates an imidazole ring and a chlorophenyl substituent.

- Implications: The imidazole group may enhance metal-binding capacity or antimicrobial activity.

- Synthesis : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine, a technique applicable to the target compound for structural validation.

N-(3,4-Dimethylphenyl)-2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoacetamide ()

- Structural Similarities: Shares the benzodioxole and hydrazino-oxoacetamide backbone.

- Key Differences : Substitutes the methylbenzamide with a 3,4-dimethylphenyl group.

- Implications :

- The dimethylphenyl group may alter steric effects and electronic distribution, affecting receptor binding or solubility.

- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS = 180.8 Ų for the target vs. 187.5 Ų for this analog) suggest differences in molecular shape and size.

N-[2-[2-(5-Nitro-2-oxoindol-3-yl)hydrazinyl]-2-oxoethyl]benzamide ()

- Structural Similarities: Contains the hydrazino-oxoethyl and benzamide motifs.

- Key Differences : Replaces benzodioxole with a nitro-substituted indole ring.

- Indole moieties are associated with kinase inhibition or DNA intercalation, suggesting possible anticancer applications.

N-(2-(Benzylamino)-2-oxoethyl)-4-(tert-butyl)-N-(4-(hydroxycarbamoyl)benzyl)benzamide ()

- Structural Similarities : Features a benzamide core and hydrazine-derived linkage.

- Key Differences : Includes a tert-butyl group and hydroxycarbamoyl substituent.

- Implications: The tert-butyl group enhances metabolic stability and lipophilicity.

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()

- Structural Similarities : Hydrazide linkage and aromatic benzylidene substituents.

- Key Differences : Incorporates a benzimidazole ring instead of benzodioxole.

- Implications :

- Benzimidazole is a privileged scaffold in antiparasitic and antiviral agents (e.g., albendazole).

- The methyl group may improve bioavailability via enhanced passive diffusion.

Activité Biologique

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O5 |

| Molecular Weight | 341.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, in studies involving DPPH and ABTS radical scavenging assays, certain analogs showed high efficacy comparable to standard antioxidants like ascorbic acid .

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for managing hyperpigmentation disorders. Studies have demonstrated that analogs of the compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells. This inhibition was shown to be concentration-dependent, with some analogs exhibiting stronger effects than kojic acid, a common skin-lightening agent .

Cytotoxicity Studies

Cytotoxicity evaluations revealed that while some analogs did not exhibit significant cytotoxic effects at concentrations up to 20 µM, others showed concentration-dependent cytotoxicity. This highlights the importance of selecting appropriate analogs for therapeutic applications to minimize adverse effects .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Tyrosinase : The compound acts by binding to the active site of tyrosinase, preventing the conversion of tyrosine to melanin.

- Antioxidant Mechanism : The presence of hydroxyl groups in the benzodioxole structure contributes to its ability to scavenge free radicals, thus reducing oxidative stress .

Study 1: Efficacy in Melanoma Cells

In a study assessing the anti-melanogenic effects of various benzodioxole derivatives, it was found that certain compounds significantly reduced melanin production in B16F10 cells. The most effective analogs were identified as having potent tyrosinase inhibitory activity and were evaluated over 48 and 72 hours .

Study 2: Antioxidant Capacity

Another investigation focused on the antioxidant capacity of related compounds, demonstrating that specific derivatives could scavenge DPPH radicals effectively, with one analog achieving a scavenging rate comparable to vitamin C .

Study 3: Electrochemical Sensing Applications

Research also explored the application of benzodioxole derivatives in electrochemical sensors for detecting heavy metals such as lead (Pb²⁺). The modified sensors exhibited high sensitivity and selectivity, indicating potential applications in environmental monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.